molecular formula C10H11NO B1457522 1,3-dimethyl-1H-indol-6-ol CAS No. 1550823-22-7

1,3-dimethyl-1H-indol-6-ol

Cat. No.: B1457522
CAS No.: 1550823-22-7
M. Wt: 161.2 g/mol
InChI Key: FHOBXKAHMQCDCC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indol-6-ol is a derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are significant in various fields due to their biological and pharmacological properties

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1,3-dimethyl-1h-indol-6-ol, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-indol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with multiple receptors, exhibiting high affinity and specificity . These interactions often result in the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . The compound’s effects on gene expression are mediated through its interaction with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can exhibit both immediate and delayed effects on cellular processes, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have reported threshold effects, where the compound’s efficacy and safety are influenced by the administered dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can result in the formation of active or inactive metabolites, which can further modulate its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-indol-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Bartoli reaction, which uses Grignard reagents, is a well-known method for synthesizing indoles . Another method involves the use of aryllithiums and α-diazoesters, which can be transformed into indoles through a series of reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors are common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the indole ring or other functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

1,3-Dimethyl-1H-indol-6-ol can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1,3-dimethylindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOBXKAHMQCDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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